molecular formula C8H10ClNO2 B6182302 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride CAS No. 2613385-96-7

3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride

Cat. No.: B6182302
CAS No.: 2613385-96-7
M. Wt: 187.6
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Description

3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride is a heterocyclic organic compound that belongs to the benzoxazine family. It is characterized by a benzene ring fused to an oxazine ring, with a hydroxyl group at the 8th position. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method starts with 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one, which undergoes reduction and subsequent cyclization to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride and solvents like methanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, ketones, and aldehydes, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies. The compound may also act as a calcium entry blocker in vascular smooth muscle cells, contributing to its myorelaxant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase I and act as a calcium entry blocker highlights its potential in therapeutic applications .

Properties

CAS No.

2613385-96-7

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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